Cas no 93168-20-8 (1-(3-Phenylpropyl)-2-thiourea)

1-(3-Phenylpropyl)-2-thiourea structure
1-(3-Phenylpropyl)-2-thiourea structure
Product Name:1-(3-Phenylpropyl)-2-thiourea
CAS 번호:93168-20-8
MF:C10H14N2S
메가와트:194.296560764313
MDL:MFCD00060471
CID:803153
PubChem ID:2760407
Update Time:2024-10-26

1-(3-Phenylpropyl)-2-thiourea 화학적 및 물리적 성질

이름 및 식별자

    • Thiourea, N-(3-phenylpropyl)-
    • 1-(3-Phenylpropyl)-2-thiourea
    • 3-phenylpropylthiourea
    • N-(3-phenylpropyl)Thiourea
    • N-(3-Phenylpropyl)thiourea (ACI)
    • Thiourea, (3-phenylpropyl)- (9CI)
    • Urea, 1-(3-phenylpropyl)-2-thio- (7CI)
    • (3-Phenylpropyl)thiourea
    • 1-(3-Phenylpropyl)thiourea
    • AKOS010127794
    • MFCD00060471
    • BDBM50356172
    • SCHEMBL3911693
    • DTXSID80375142
    • DB-018531
    • 93168-20-8
    • CHEMBL1087843
    • 1-(3-Phenylpropyl)-2-thiourea, AldrichCPR
    • Thiourea,N-(3-phenylpropyl)-
    • MDL: MFCD00060471
    • 인치: 1S/C10H14N2S/c11-10(13)12-8-4-7-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H3,11,12,13)
    • InChIKey: AGWZOAHAJCELJQ-UHFFFAOYSA-N
    • 미소: S=C(NCCCC1C=CC=CC=1)N

계산된 속성

  • 정밀분자량: 194.08800
  • 동위원소 질량: 194.088
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 2
  • 수소 결합 수용체 수량: 2
  • 중원자 수량: 13
  • 회전 가능한 화학 키 수량: 5
  • 복잡도: 153
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 0
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 토폴로지 분자 극성 표면적: 70.1A^2
  • 소수점 매개변수 계산 참조값(XlogP): 1.9

실험적 성질

  • 밀도: 1.124
  • 융해점: 111 °C
  • 비등점: 329.6°C at 760 mmHg
  • 플래시 포인트: 153.1°C
  • 굴절률: 1.604
  • PSA: 70.14000
  • LogP: 2.54360

1-(3-Phenylpropyl)-2-thiourea 보안 정보

  • 위험물 운송번호:UN 2811
  • 위험 범주 코드: 22-25
  • 보안 지침: S22; S36/37
  • 위험물 표지: T
  • 위험 용어:R22
  • 위험 등급:IRRITANT

1-(3-Phenylpropyl)-2-thiourea 세관 데이터

  • 세관 번호:2930909090
  • 세관 데이터:

    ?? ?? ??:

    2930909090

    개요:

    2930909090. 기타 유기황 화합물.부가가치세: 17.0%.?? ???:13.0%. ?? ??: 없습니다.??? ??:6.5%. ????:30.0%

    ?? ??:

    ?? ??, ?? ??, 사용

    요약:

    2930909090. 기타 유기황 화합물.부가가치세: 17.0%. 환급률: 13.0%.??? ??:6.5%. General tariff:30.0%

1-(3-Phenylpropyl)-2-thiourea 가격추가 >>

관련 분류 No. Product Name Cas No. 순결 사양 가격 업데이트 시간 문의
SHANG HAI XIAN DING Biotechnology Co., Ltd.
056811-1g
1-(3-Phenylpropyl)-2-thiourea
93168-20-8
1g
1023CNY 2021-05-07
SHANG HAI XIAN DING Biotechnology Co., Ltd.
056811-1g
1-(3-Phenylpropyl)-2-thiourea
93168-20-8
1g
1023.0CNY 2021-07-10
abcr
AB150979-1 g
1-(3-Phenylpropyl)-2-thiourea; 97%
93168-20-8
1 g
€103.00 2023-07-20
Fluorochem
018969-1g
1-(3-Phenylpropyl)-2-thiourea
93168-20-8
1g
£41.00 2022-03-01
TRC
B522315-50mg
1-(3-Phenylpropyl)-2-thiourea
93168-20-8
50mg
$ 50.00 2022-06-07
TRC
B522315-100mg
1-(3-Phenylpropyl)-2-thiourea
93168-20-8
100mg
$ 65.00 2022-06-07
TRC
B522315-500mg
1-(3-Phenylpropyl)-2-thiourea
93168-20-8
500mg
$ 115.00 2022-06-07
abcr
AB150979-1g
1-(3-Phenylpropyl)-2-thiourea, 97%; .
93168-20-8 97%
1g
€103.00 2025-02-14
1PlusChem
1P00GVTG-100mg
1-(3-PHENYLPROPYL)-2-THIOUREA
93168-20-8
100mg
$59.00 2025-02-27
A2B Chem LLC
AH86932-100mg
1-(3-PHENYLPROPYL)-2-THIOUREA
93168-20-8
100mg
$10.00 2024-07-18

1-(3-Phenylpropyl)-2-thiourea 합성 방법

합성 방법 1

반응 조건
1.1 Reagents: Hydrazine hydrate (1:1) ;  3 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  rt
참조
Preparation of pyrazines and related heterocycles as antiviral agents and use thereof
, World Intellectual Property Organization, , ,

합성 방법 2

반응 조건
참조
Preparation of Hydroxamic acids as matrix metalloprotease inhibitors
, World Intellectual Property Organization, , ,

합성 방법 3

반응 조건
1.1 Reagents: Potassium carbonate Solvents: Ethanol ,  Water ;  3 h, reflux
참조
Clobenpropit analogs as dual activity ligands for the histamine H3 and H4 receptors: Synthesis, pharmacological evaluation, and cross-target QSAR studies
Lim, Herman D.; Istyastono, Enade P.; van de Stolpe, Andrea; Romeo, Giuseppe; Gobbi, Silvia; et al, Bioorganic & Medicinal Chemistry, 2009, 17(11), 3987-3994

합성 방법 4

반응 조건
1.1 Solvents: Dichloromethane ;  0 °C → rt
1.2 Reagents: Ammonium hydroxide Solvents: Water
참조
Design and synthesis of piperazinylpyrimidinones as novel selective 5-HT2C agonists
Andrews, Mark D.; Green, Martin P.; Allerton, Charlotte M. N.; Batchelor, David V.; Blagg, Julian; et al, Bioorganic & Medicinal Chemistry Letters, 2009, 19(18), 5346-5350

합성 방법 5

반응 조건
1.1 Reagents: Benzoyl chloride Solvents: Acetone ;  5 min, rt; 15 min, 60 °C
1.2 Solvents: Acetone ;  15 min, rt; 30 min, 60 °C
1.3 Reagents: Sodium hydroxide Solvents: Water ;  20 min, 70 °C
참조
Structural requirement(s) of N-phenylthioureas and benzaldehyde thiosemicarbazones as inhibitors of melanogenesis in melanoma B 16 cells
Thanigaimalai, P.; Le Hoang, Tuan Anh; Lee, Ki-Cheul; Bang, Seong-Cheol; Sharma, Vinay K.; et al, Bioorganic & Medicinal Chemistry Letters, 2010, 20(9), 2991-2993

합성 방법 6

반응 조건
참조
Platelet aggregation inhibiting and anticoagulant effects of oligoamines. XXII. Bisoxazol-, bisimidazol-, bisthiazol- and oligo-1,2,4-thiadiazolimines
Rehse, Klaus; Martens, Antje, Archiv der Pharmazie (Weinheim, 1993, 326(7), 399-404

합성 방법 7

반응 조건
참조
Isothiourea analog of histamine as potent agonists or antagonists of the histamine H3-receptor
Van der Goot, H.; Schepers, M. J. P.; Sterk, G. J.; Timmerman, H., European Journal of Medicinal Chemistry, 1992, 27(5), 511-17

1-(3-Phenylpropyl)-2-thiourea Raw materials

1-(3-Phenylpropyl)-2-thiourea Preparation Products

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